molecular formula C16H12O5 B3025502 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid CAS No. 568555-82-8

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid

Cat. No.: B3025502
CAS No.: 568555-82-8
M. Wt: 284.26 g/mol
InChI Key: RDAMIKQPKPXITI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid is a synthetic compound featuring a benzoic acid moiety linked via a carbonyl group to a 2,3-dihydrobenzo[1,4]dioxine ring at the 6-position. This structure combines the aromatic rigidity of the benzodioxine system with the acidic and hydrogen-bonding capabilities of the carboxylic acid group.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-15(11-3-1-2-4-12(11)16(18)19)10-5-6-13-14(9-10)21-8-7-20-13/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMIKQPKPXITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181932
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568555-82-8
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568555-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxine with a suitable benzoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often optimized based on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where modulation of specific biological targets is beneficial.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The benzodioxine scaffold is a common motif in pharmaceuticals. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzodioxine Derivatives
Compound Name Substituent Position Functional Groups Molecular Formula Key Properties/Applications References
2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid 6-position Carbonyl-linked benzoic acid C₁₆H₁₂O₅* Research use; potential enzyme inhibitor
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid 6-position Carboxylic acid C₉H₈O₄ Synthetic intermediate; commercial availability
2-[(Benzodioxine-6-carbonyl)amino]propionic acid 6-position Carbonyl-linked amino propionic acid C₁₂H₁₃NO₅ Pharmaceutical intermediate (e.g., peptidomimetics)
S 16924 (antipsychotic agent) 5-yloxy-ethyl Pyrrolidin-3yl-ethanone C₂₃H₂₄F₃NO₃ 5-HT1A receptor agonist; antipsychotic activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid 5-position Carboxylic acid C₉H₈O₄ Positional isomer; altered electronic properties

Note: Molecular formula inferred from structural analysis due to lack of explicit data in evidence.

Functional Group Impact on Properties

  • Carboxylic Acid vs. Esters/Amides: The benzoic acid group in the target compound enhances acidity (pKa ~4.2) and water solubility compared to ester or amide derivatives (e.g., methyl or acetamide analogs in ). In contrast, compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide () exhibit improved lipophilicity, favoring membrane penetration .
  • Substituent Position :

    • The 6-position substitution on the benzodioxine ring (target compound) may optimize steric and electronic interactions with target proteins compared to 5-position analogs (e.g., 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid), which show reduced commercial availability and divergent reactivity .

Biological Activity

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(2,3-Dihydrobenzo[1,4]dioxine-6-carbonyl)benzoic acid
  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It could influence pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : It may also possess properties that reduce inflammation.

Antitumor Activity

A study published in MDPI evaluated the cytotoxic effects of various benzodioxine derivatives on cancer cell lines. The results indicated that modifications at the carbonyl position significantly enhanced antitumor activity, with some compounds showing IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related compounds. The results showed that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects revealed that the compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which it could be utilized in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against various cancer cell lines
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid
Reactant of Route 2
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2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.